2-Methyl-4-oxobutanoic acid

Lipophilicity Drug Design Chromatography

2‑Methyl‑4‑oxobutanoic acid (CAS 35643‑98‑2) is a chiral γ‑keto acid that provides a built‑in stereocenter essential for enantioselective synthesis of dual COX/5‑LOX inhibitors such as flobufen. Unlike achiral 4‑oxobutanoic acid or regioisomeric levulinic acid, this compound delivers the precise 2‑methyl‑4‑oxobutanoate pharmacophore required for CNS‑penetrant anti‑inflammatory candidates. Its moderate lipophilicity (XLogP3 = ‑0.3) and low TPSA (54.4 Ų) offer superior blood‑brain barrier potential compared to more polar analogs. Procure this unique intermediate to guarantee stereochemical fidelity in your drug‑discovery pipeline.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 35643-98-2
Cat. No. B15480065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxobutanoic acid
CAS35643-98-2
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(CC=O)C(=O)O
InChIInChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)
InChIKeyRXJJIFUOUWVKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-oxobutanoic acid (CAS 35643-98-2): Procurement and Differentiation Guide for Chiral γ-Keto Acid Research


2-Methyl-4-oxobutanoic acid (CAS 35643-98-2), also known as 2-methylsuccinic semialdehyde, is a chiral γ-keto acid with the molecular formula C5H8O3 and a molecular weight of 116.11 g/mol [1]. It is characterized by a carboxylic acid group, a ketone group at the 4-position, and a methyl substituent at the 2-position, which creates a stereocenter [1]. This compound serves as a key intermediate in the synthesis of anti-inflammatory agents and as a chiral building block in organic chemistry [2]. Its unique combination of functional groups distinguishes it from other linear keto acids and dicarboxylic acid derivatives, making it a valuable procurement target for specialized synthetic and biochemical applications.

2-Methyl-4-oxobutanoic acid: Why Structural Analogs Cannot Be Interchanged in Synthetic and Biochemical Workflows


Generic substitution of 2-methyl-4-oxobutanoic acid with other 4-oxoalkanoic acids or 2-methylsuccinic acid derivatives is not scientifically valid due to its unique chiral center and specific functional group arrangement [1]. While compounds like 4-oxopentanoic acid (levulinic acid) share the same molecular formula (C5H8O3), the position of the methyl group at C2 versus C4 creates a stereocenter and alters the compound's reactivity, LogP, and pKa [2]. Similarly, 4-oxobutanoic acid (succinic semialdehyde) lacks the methyl substituent entirely, resulting in a lower molecular weight and different physicochemical properties [3]. The chiral nature of 2-methyl-4-oxobutanoic acid is particularly critical for applications requiring enantioselective synthesis or biological recognition, where achiral or differently substituted analogs would fail to provide the necessary stereochemical control [1].

2-Methyl-4-oxobutanoic acid: Comparative Physicochemical and Structural Differentiation Data


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted 4-Oxobutanoic Acid

The presence of a methyl group at the C2 position in 2-methyl-4-oxobutanoic acid significantly increases its lipophilicity compared to the unsubstituted parent compound, 4-oxobutanoic acid [1]. This difference is quantified by the computed XLogP3-AA values, which are a measure of the compound's partition between octanol and water [2].

Lipophilicity Drug Design Chromatography

Increased Steric Bulk and Complexity Compared to Simple 4-Oxoalkanoic Acids

2-Methyl-4-oxobutanoic acid possesses a higher molecular complexity score than both the unsubstituted 4-oxobutanoic acid and the isomeric 4-oxopentanoic acid [1]. This metric, calculated by Cactvs, reflects the structural features and potential for diverse interactions, which is enhanced by the presence of a chiral center and the branched carbon skeleton [2].

Molecular Complexity Steric Effects QSAR

Chiral Center Enables Enantioselective Synthesis and Biological Differentiation

The presence of a methyl group at the 2-position creates a stereocenter, making 2-methyl-4-oxobutanoic acid a chiral molecule [1]. This is a critical distinction from achiral analogs like 4-oxobutanoic acid and 4-oxopentanoic acid, which have no chiral center [2]. The undefined stereocenter count of 1 confirms its chiral nature, unlike the achiral comparators which have an undefined stereocenter count of 0 [3].

Chiral Resolution Asymmetric Synthesis Drug Development

Predicted pKa Differentiates Acidity Profile from Closest Analogs

The predicted acid dissociation constant (pKa) of 2-methyl-4-oxobutanoic acid is approximately 4.50, which differs from the pKa of 4-oxobutanoic acid (4.13) . This variation in acidity influences the compound's ionization state at physiological pH and its behavior in aqueous solutions and reactive environments [1].

Acidity Ionization State Bioavailability

Distinct Topological Polar Surface Area (TPSA) Relative to Hydroxylated Analog

The Topological Polar Surface Area (TPSA) of 2-methyl-4-oxobutanoic acid is 54.4 Ų, which is significantly lower than that of 2-hydroxy-4-oxobutanoic acid (74.6 Ų) [1]. This difference arises from the substitution of a hydroxyl group with a methyl group at the C2 position, reducing the compound's polarity and hydrogen bonding capacity [2].

Polarity Membrane Permeability Drug-likeness

2-Methyl-4-oxobutanoic acid: Evidence-Based Application Scenarios for R&D and Procurement


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound's single stereocenter, confirmed by an undefined stereocenter count of 1 [1], makes it an ideal starting material for the enantioselective synthesis of complex drug candidates and natural products. Its chiral nature provides a platform for introducing stereochemical complexity that is absent in achiral alternatives like 4-oxobutanoic acid, enabling the exploration of structure-activity relationships dependent on absolute configuration.

Lipophilic Intermediate for CNS-Targeted Drug Design

With an XLogP3 value of -0.3, which is 0.5 log units higher than 4-oxobutanoic acid [1][2], 2-methyl-4-oxobutanoic acid offers a more favorable lipophilicity profile for designing compounds with improved blood-brain barrier penetration. Its moderate lipophilicity, combined with a low TPSA of 54.4 Ų [1], positions it as a superior scaffold for central nervous system (CNS) drug development compared to more polar analogs.

Precursor to Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

2-Methyl-4-oxobutanoic acid serves as a key structural component in the synthesis of flobufen and related anti-inflammatory agents [3]. The 2-methyl-4-oxobutanoic acid core is essential for the activity of these dual cyclooxygenase/5-lipoxygenase inhibitors, and substitution with other 4-oxoalkanoic acids would result in a loss of this specific pharmacophore. This establishes a clear and unique application where generic substitution is not possible.

Standard for Chromatographic Method Development and Metabolite Identification

The distinct physicochemical properties of 2-methyl-4-oxobutanoic acid, including its specific LogP, pKa, and TPSA [1][4], make it a valuable reference standard for developing and validating HPLC, GC, and LC-MS methods. Its unique retention time profile, differentiated from isomeric compounds like 4-oxopentanoic acid, allows for unambiguous identification and quantification in complex biological matrices and synthetic mixtures.

Technical Documentation Hub

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